molecular formula C8H6HgS2 B14728211 Dithiophen-2-ylmercury CAS No. 5980-89-2

Dithiophen-2-ylmercury

Cat. No.: B14728211
CAS No.: 5980-89-2
M. Wt: 366.9 g/mol
InChI Key: BGAMFVJMCJIQCQ-UHFFFAOYSA-N
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Description

Dithiophen-2-ylmercury is an organomercury compound with the molecular formula C₈H₆HgS₂. It consists of two thiophene rings bonded to a central mercury atom. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of mercury in this compound makes it of particular interest in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiophen-2-ylmercury can be synthesized through the reaction of thiophene with mercuric acetate in the presence of a suitable solvent. The reaction typically proceeds as follows:

  • Dissolve thiophene in a solvent such as ethanol.
  • Add mercuric acetate to the solution.
  • Stir the mixture at room temperature for several hours.
  • Filter the resulting precipitate and wash it with ethanol to obtain this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dithiophen-2-ylmercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds and thiophene derivatives.

    Reduction: Reduction reactions can convert this compound to mercury metal and thiophene.

    Substitution: The thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) compounds and oxidized thiophene derivatives.

    Reduction: Mercury metal and thiophene.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Dithiophen-2-ylmercury has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and thiophene derivatives.

    Biology: The compound’s interactions with biological molecules are studied to understand the effects of mercury on living organisms.

    Medicine: Research is conducted to explore potential therapeutic applications and toxicity of organomercury compounds.

    Industry: this compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which dithiophen-2-ylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing molecules, leading to the disruption of biological processes. The thiophene rings may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmercury: Consists of two phenyl rings bonded to a mercury atom.

    Dimethylmercury: Contains two methyl groups bonded to a mercury atom.

    Diethylmercury: Contains two ethyl groups bonded to a mercury atom.

Uniqueness

Dithiophen-2-ylmercury is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties compared to other organomercury compounds

Properties

CAS No.

5980-89-2

Molecular Formula

C8H6HgS2

Molecular Weight

366.9 g/mol

IUPAC Name

dithiophen-2-ylmercury

InChI

InChI=1S/2C4H3S.Hg/c2*1-2-4-5-3-1;/h2*1-3H;

InChI Key

BGAMFVJMCJIQCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[Hg]C2=CC=CS2

Origin of Product

United States

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